USP7/USP47 inhibitor USP7/USP47 inhibitor USP7-USP47 inhibitor is a dual inhibitor of ubiquitin-specific protease 7 (USP7) and USP47 (IC50s = 0.42 and 1 μM, respectively). It is selective for USP7 and USP47 over USP2, USP5, USP8, USP21, USP28, caspase-3, and cathepsin B (IC50s = >31.6 μM). USP7-USP47 inhibitor inhibits the growth of HCT116 cells (EC50 = 7.6 μM).
MDK25371, also known as USP7-USP47 inhibitor, is a USP7-USP47 inhibitor. MDK25371 has CAS#1247825-37-1. In its name, the last 5-digit CAS# was used. USP7 promotes cell proliferation through the stabilization of Ki-67 protein in non-small cell lung cancer cells.
Brand Name: Vulcanchem
CAS No.: 1247825-37-1
VCID: VC0534759
InChI: InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N
Molecular Formula: C18H11Cl2N3O3S3
Molecular Weight: 484.384

USP7/USP47 inhibitor

CAS No.: 1247825-37-1

Cat. No.: VC0534759

Molecular Formula: C18H11Cl2N3O3S3

Molecular Weight: 484.384

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

USP7/USP47 inhibitor - 1247825-37-1

Specification

Description USP7-USP47 inhibitor is a dual inhibitor of ubiquitin-specific protease 7 (USP7) and USP47 (IC50s = 0.42 and 1 μM, respectively). It is selective for USP7 and USP47 over USP2, USP5, USP8, USP21, USP28, caspase-3, and cathepsin B (IC50s = >31.6 μM). USP7-USP47 inhibitor inhibits the growth of HCT116 cells (EC50 = 7.6 μM).
MDK25371, also known as USP7-USP47 inhibitor, is a USP7-USP47 inhibitor. MDK25371 has CAS#1247825-37-1. In its name, the last 5-digit CAS# was used. USP7 promotes cell proliferation through the stabilization of Ki-67 protein in non-small cell lung cancer cells.
CAS No. 1247825-37-1
Molecular Formula C18H11Cl2N3O3S3
Molecular Weight 484.384
IUPAC Name 4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)
Standard InChI Key GUDJFFQZIISQJB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N
Appearance Solid powder

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